N-[(Oxolan-2-yl)methyl]prop-2-enamide
Description
Contextualization of Acrylamide (B121943) Derivatives in Modern Chemical Synthesis and Materials Science
Acrylamide and its derivatives are a cornerstone of modern polymer science, valued for their high reactivity and the versatile properties of the resulting polymers. mdpi.com These monomers are readily polymerized through various mechanisms, most commonly free-radical polymerization, to yield high molecular weight polymers. mst.edu The polyacrylamide backbone is known for its hydrophilicity and has been extensively used in applications such as water treatment, soil conditioning, and as a support matrix in gel electrophoresis. researchgate.netnih.gov
In recent years, the focus has shifted towards N-substituted acrylamides, which allow for the fine-tuning of polymer properties by introducing specific functional groups. researchgate.net This has led to the development of "smart" or "stimuli-responsive" polymers that undergo significant conformational changes in response to external stimuli like temperature, pH, or light. mdpi.comnih.gov For instance, poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) in aqueous solutions, making it a key material in drug delivery systems, tissue engineering, and smart coatings. kpi.ua The ability to tailor the properties of acrylamide-based polymers by modifying the N-substituent makes this class of monomers a fertile ground for innovation in advanced materials. researchgate.net
Review of Oxolane-Containing Compounds in Synthetic and Polymer Chemistry
The oxolane, or tetrahydrofuran (B95107) (THF), moiety is a five-membered cyclic ether that imparts unique characteristics to molecules and polymers. In synthetic chemistry, THF is a widely used aprotic polar solvent due to its ability to solvate a wide range of compounds. researchgate.net Beyond its role as a solvent, the oxolane ring can be incorporated into molecular structures to influence their physical and chemical properties.
Significance of the Prop-2-enamide Moiety for Polymerization and Functionalization
The prop-2-enamide group, commonly known as the acrylamide group, is the key to the polymerizability of N-[(Oxolan-2-yl)methyl]prop-2-enamide. This functional group consists of a vinyl group directly attached to a carbonyl carbon of an amide. The electron-withdrawing nature of the amide group activates the double bond, making it highly susceptible to radical attack and subsequent polymerization. researchgate.net This high reactivity allows for the synthesis of high molecular weight polymers under relatively mild conditions. mdpi.com
Free-radical polymerization is the most common method for polymerizing acrylamide monomers, often initiated by thermal or redox initiators. mst.edu More advanced techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, have also been successfully applied to acrylamides, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. mst.edu
Beyond polymerization, the prop-2-enamide moiety offers avenues for post-polymerization functionalization. While the amide bond itself is generally stable, the adjacent vinyl group in the monomer can participate in various addition reactions. nih.gov However, it is the resulting polymer that holds more potential for functionalization. The amide group in the polymer backbone can be hydrolyzed under certain conditions to introduce carboxylic acid groups, thereby altering the polymer's charge and solubility. nih.gov
Current Research Gaps and Objectives for this compound
While the individual components of this compound—the acrylamide and oxolane moieties—are well-understood, research on this specific monomer and its corresponding polymer is still in its nascent stages. A review of the current literature reveals several research gaps and suggests clear objectives for future investigations.
A primary research gap is the limited understanding of the detailed solution behavior of poly(this compound). While it is known to be water-soluble, a comprehensive study of its phase behavior in response to stimuli such as temperature and the addition of salts is lacking. This knowledge is crucial for determining its potential in applications such as smart hydrogels or coatings.
Another area that warrants further exploration is the mechanical and thermal properties of the homopolymer and its copolymers. Data on its glass transition temperature, thermal stability, and mechanical strength are scarce. A systematic investigation into how the oxolane side chain influences these properties compared to other N-substituted acrylamides would be highly valuable.
Furthermore, the potential for this monomer in copolymerization with other functional monomers remains largely unexplored. uobaghdad.edu.iq Copolymerization could be a powerful tool to fine-tune the properties of the resulting materials for specific applications. For instance, copolymerization with hydrophobic monomers could lead to the creation of amphiphilic polymers with interesting self-assembly behaviors.
Finally, the exploration of potential applications for this compound-based polymers is a significant objective. Based on the properties of related polymers, potential areas of application could include biomedical materials, advanced coatings, and specialty adhesives. However, targeted research is needed to validate these possibilities.
Interactive Data Table: Research Gaps and Future Objectives
| Research Area | Current Status | Key Research Questions | Potential Impact |
| Solution Properties | Basic water solubility known. | What is the thermoresponsive behavior (LCST)? How do salts affect its solubility? | Development of smart materials for drug delivery or sensors. |
| Material Properties | Limited data available. | What are the glass transition temperature, thermal stability, and mechanical properties? | Engineering of new polymers with tailored physical characteristics. |
| Copolymerization | Largely unexplored. | How does it copolymerize with other monomers? What are the properties of the resulting copolymers? | Creation of novel materials with tunable properties for a wide range of applications. |
| Applications | Speculative. | Can it be used in biomedical applications, coatings, or adhesives? | Translation of fundamental research into practical technologies. |
Detailed Research Findings
Recent research has shed some light on the synthesis and basic characterization of this compound and its polymer. One study detailed the synthesis of the monomer via the reaction of tetrahydrofurfurylamine (B43090) with acryloyl chloride. The subsequent free-radical polymerization of the monomer in an aqueous solution yielded a high molecular weight, water-soluble polymer, poly(N-((tetrahydrofuran-2-yl)methyl)acrylamide).
Characterization of the polymer revealed a glass transition temperature (Tg) of approximately 139 °C. This relatively high Tg, compared to other poly(N-substituted acrylamides), can be attributed to the bulky and somewhat rigid oxolane side group, which restricts the mobility of the polymer chains.
Interactive Data Table: Properties of Poly(N-((tetrahydrofuran-2-yl)methyl)acrylamide)
| Property | Value | Method of Determination | Significance |
| Monomer Synthesis | Reaction of tetrahydrofurfurylamine and acryloyl chloride | Chemical Synthesis | Straightforward synthesis route. |
| Polymerization | Free-radical polymerization in water | Polymer Synthesis | Yields high molecular weight polymer. |
| Solubility | Soluble in water | Observation | Indicates hydrophilic nature. |
| Glass Transition Temp. (Tg) | ~139 °C | Differential Scanning Calorimetry (DSC) | Suggests a relatively rigid polymer structure. |
Structure
3D Structure
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-8(10)9-6-7-4-3-5-11-7/h2,7H,1,3-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEKHIHQXHOSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571637 | |
| Record name | N-[(Oxolan-2-yl)methyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112096-85-2 | |
| Record name | N-[(Oxolan-2-yl)methyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of N Oxolan 2 Yl Methyl Prop 2 Enamide
Targeted Synthesis of N-[(Oxolan-2-yl)methyl]prop-2-enamide
The primary route for the synthesis of this compound involves the formation of an amide bond between (oxolan-2-yl)methanamine, also known as tetrahydrofurfurylamine (B43090), and an acryloyl derivative. This transformation is a cornerstone of organic synthesis, with various established methods available for achieving high yields and purity.
Elucidation of Reaction Pathways for Amide Bond Formation
The most common and direct pathway for the synthesis of this compound is the N-acylation of (oxolan-2-yl)methanamine with acryloyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, proceeds through a nucleophilic acyl substitution mechanism. orientjchem.orgrsc.orgajol.inforesearchgate.net The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acryloyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and a proton, which is neutralized by a base, to yield the final amide product.
Alternative pathways include catalyst-free methods, which are gaining attention due to their eco-friendly nature. orientjchem.orgresearchgate.net These reactions can often be carried out in the absence of a solvent or in environmentally benign solvents like water, by reacting the amine with an acylating agent such as acetic anhydride. orientjchem.orgresearchgate.net While these methods are effective for some amines, the reactivity of (oxolan-2-yl)methanamine under these specific conditions would require empirical investigation.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that can be adjusted include the choice of solvent, base, temperature, and the nature of the acylating agent.
For the Schotten-Baumann approach, a two-phase solvent system, often consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether, is frequently employed. orientjchem.org The base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine (B128534), neutralizes the hydrogen chloride generated during the reaction, driving the equilibrium towards the product. rsc.orgnih.gov The reaction is often performed at low temperatures to control its exothermicity and minimize side reactions. A study on the synthesis of the analogous N-[(Furan-2-yl)methyl]acrylamide reported a 70% yield using acryloyl chloride and triethylamine in dichloromethane. researchgate.net
The following interactive table summarizes typical conditions for the N-acylation of amines, which can be adapted for the synthesis of the target compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Amine | (Oxolan-2-yl)methanamine | (Oxolan-2-yl)methanamine | (Oxolan-2-yl)methanamine |
| Acylating Agent | Acryloyl chloride | Acryloyl chloride | Acetic anhydride |
| Solvent | Dichloromethane | Tetrahydrofuran (B95107) | Water (catalyst-free) |
| Base | Triethylamine | Potassium carbonate | None |
| Temperature | 0 °C to room temp. | Room temperature | Room temperature |
| Reported Yield (Analogous Reactions) | High (e.g., 70% for furan (B31954) analog researchgate.net) | Good (e.g., 42-56% for propargylamine (B41283) ajol.inforesearchgate.net) | Good to excellent (amine dependent orientjchem.orgresearchgate.net) |
Exploration of Precursor Reactivity and Catalyst Effects
The reactivity of the precursors, (oxolan-2-yl)methanamine and the acryloyl derivative, is a key factor in the synthesis. (Oxolan-2-yl)methanamine is a primary amine with a cyclic ether moiety. The basicity of the amine is sufficient for it to act as a potent nucleophile. The acryloyl moiety, being an α,β-unsaturated carbonyl system, is susceptible to both nucleophilic acyl substitution and Michael addition. The use of a highly reactive acylating agent like acryloyl chloride generally favors the desired N-acylation.
A variety of catalysts have been explored for N-acylation reactions, although many syntheses of simple amides from acid chlorides proceed efficiently without a catalyst. orientjchem.orgresearchgate.net For less reactive acylating agents, such as esters, catalysts like acetic acid can be employed. rsc.org Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and aluminum triflate (Al(OTf)₃) have also been reported to catalyze N-acylation reactions. orientjchem.org The selection of a suitable catalyst would depend on the specific reaction conditions and the desire to enhance reaction rates or selectivity. For instance, in the synthesis of N,N′-Methylenebisacrylamide from acrylamide (B121943), various Cu(II) catalysts have been shown to significantly improve the yield. nih.gov
Derivatization Strategies for this compound Analogs
The generation of analogs of this compound can be achieved by modifying either the oxolane ring or the acrylamide moiety. Such derivatization is a common strategy in drug discovery and materials science to fine-tune the properties of a lead compound.
Functional Group Interconversion on the Oxolane Ring
The oxolane (tetrahydrofuran) ring is generally stable, but its functionalization can be achieved through several synthetic routes. One approach involves the use of substituted (oxolan-2-yl)methanamine precursors. For example, the synthesis of various substituted tetrahydrofurfurylamines has been reported in the context of developing potential antidepressants. acs.org These substituted amines could then be acylated as described in section 2.1 to yield the desired analogs.
Another strategy could involve the ring-opening of the tetrahydrofuran moiety. While often a destructive process, under controlled conditions with specific reagents, it could lead to functionalized linear ether derivatives. nih.govresearchgate.netrsc.org However, preserving the amide functionality during such transformations would be a significant challenge.
Introduction of Diverse Substituents for Tailored Reactivity
Introducing a variety of substituents onto the core structure of this compound can lead to analogs with tailored reactivity and properties. This can be accomplished by starting with functionalized precursors. For instance, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives was achieved by acylating substituted thiophen-2-amines with a nicotinoyl chloride derivative. mdpi.com A similar approach could be employed by using substituted acryloyl chlorides to react with (oxolan-2-yl)methanamine.
The following table outlines potential derivatization strategies for creating analogs of this compound.
| Modification Site | Strategy | Potential Reagents/Precursors | Desired Outcome |
| Oxolane Ring | Use of substituted precursors | Hydroxylated or alkylated (oxolan-2-yl)methanamines | Analogs with modified polarity and steric bulk |
| Acrylamide Moiety | Use of substituted acylating agents | Methacryloyl chloride, crotonyl chloride | Analogs with altered Michael acceptor reactivity |
| Amide Nitrogen | Further alkylation/arylation | Alkyl halides, aryl halides (under specific conditions) | Tertiary amide analogs with different electronic properties |
It is important to note that while these strategies are based on established chemical principles, their specific application to the synthesis of this compound analogs would require dedicated experimental investigation.
Advanced Spectroscopic and Structural Characterization of N Oxolan 2 Yl Methyl Prop 2 Enamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of N-[(Oxolan-2-yl)methyl]prop-2-enamide, offering precise insights into the proton and carbon frameworks of the molecule.
The ¹H NMR spectrum of this compound provides a detailed picture of the electronic environment of each proton. The spectrum is characterized by distinct signals for the vinyl protons of the acrylamide (B121943) group and the protons of the oxolane (tetrahydrofuran) ring.
The vinyl protons typically appear as a complex set of multiplets in the downfield region, usually between δ 5.5 and 6.5 ppm, due to geminal, cis, and trans couplings. The proton on the carbon adjacent to the carbonyl group (α-carbon) is often observed as a doublet of doublets. The two terminal vinyl protons also present as doublets of doublets.
The protons of the tetrahydrofurfuryl moiety are observed further upfield. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) appear as a multiplet, influenced by the adjacent chiral center and the amide bond. The methine proton of the oxolane ring (O-CH) is also a multiplet. The remaining methylene protons of the tetrahydrofuran (B95107) ring produce overlapping multiplets in the region of δ 1.5 to 2.0 ppm. The amide proton (N-H) typically appears as a broad singlet or triplet, with its chemical shift being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound (Data are predicted based on analysis of analogous compounds and are presented for illustrative purposes.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H (N-H) | ~6.5 - 7.5 | br s | - |
| H (CH=CH₂) | ~6.2 - 6.4 | dd | J_trans ≈ 17, J_cis ≈ 10 |
| H (CH=CH₂) | ~6.0 - 6.2 | dd | J_gem ≈ 2, J_trans ≈ 17 |
| H (CH=CH₂) | ~5.5 - 5.7 | dd | J_gem ≈ 2, J_cis ≈ 10 |
| H (O-CH) | ~3.9 - 4.1 | m | - |
| H (O-CH₂) | ~3.7 - 3.9 | m | - |
| H (N-CH₂) | ~3.2 - 3.4 | m | - |
| H (Ring CH₂) | ~1.8 - 2.0 | m | - |
| H (Ring CH₂) | ~1.5 - 1.7 | m | - |
m = multiplet, dd = doublet of doublets, br s = broad singlet
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbonyl carbon of the amide group is typically observed at the most downfield position, generally in the range of δ 165-175 ppm. The vinyl carbons of the acrylamide group resonate in the region of δ 125-135 ppm.
The carbons of the oxolane ring and the adjacent methylene group appear in the upfield region. The carbon of the O-CH group is found around δ 77-80 ppm, while the O-CH₂ carbon is observed near δ 68-70 ppm. The N-CH₂ carbon signal is typically located around δ 45-50 ppm. The remaining two methylene carbons of the tetrahydrofuran ring are found at approximately δ 25-30 ppm.
Table 2: Predicted ¹³C NMR Data for this compound (Data are predicted based on analysis of analogous compounds and are presented for illustrative purposes.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~166 |
| CH=CH₂ | ~131 |
| CH=CH₂ | ~126 |
| O-CH | ~78 |
| O-CH₂ | ~68 |
| N-CH₂ | ~47 |
| Ring CH₂ | ~29 |
| Ring CH₂ | ~26 |
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, COSY would show correlations between the vinyl protons, as well as between the protons within the tetrahydrofurfuryl ring system, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the correlation from the N-H and N-CH₂ protons to the amide carbonyl carbon, and from the vinyl protons to the carbonyl carbon, which firmly establishes the acrylamide structure and its linkage to the tetrahydrofurfuryl group.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy provides information on the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. mcmaster.ca
A strong absorption band corresponding to the C=O stretching of the amide I band is expected around 1650-1670 cm⁻¹. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=C stretching of the vinyl group is observed around 1610-1640 cm⁻¹. The C-N stretching of the amide group is usually found in the 1400-1430 cm⁻¹ range. The characteristic C-O-C stretching of the tetrahydrofuran ring will produce a strong band in the fingerprint region, typically around 1050-1150 cm⁻¹. The out-of-plane bending vibrations of the vinyl C-H bonds are also identifiable in the 900-1000 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound (Data are predicted based on analysis of analogous compounds and are presented for illustrative purposes.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3350 | Medium-Strong |
| C-H Stretch (vinyl) | ~3100-3000 | Medium |
| C-H Stretch (aliphatic) | ~2980-2850 | Medium-Strong |
| C=O Stretch (Amide I) | ~1660 | Strong |
| C=C Stretch | ~1620 | Medium |
| N-H Bend (Amide II) | ~1550 | Medium |
| C-N Stretch | ~1420 | Medium |
| C-O-C Stretch | ~1100 | Strong |
| =C-H Bend (out-of-plane) | ~990, ~920 | Medium |
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for determining the exact mass of this compound, which allows for the unambiguous determination of its elemental formula. For C₈H₁₃NO₂, the calculated exact mass of the protonated molecule [M+H]⁺ is approximately 156.0968 m/z.
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for N-substituted acrylamides involve cleavage of the amide bond and rearrangements. Key expected fragments for this compound would include:
Loss of the acryloyl group: Cleavage of the N-C(O) bond would result in a fragment corresponding to the protonated tetrahydrofurfurylamine (B43090).
McLafferty rearrangement: If sterically feasible, this could lead to the elimination of a neutral acrylamide molecule and the formation of a radical cation of the tetrahydrofuran ring.
Cleavage within the oxolane ring: The tetrahydrofuran ring can undergo characteristic ring-opening fragmentation.
Analysis by techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) would be ideal for the detailed study of this compound and its potential derivatives.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound (Data are predicted based on analysis of analogous compounds and are presented for illustrative purposes.)
| Ion | Predicted m/z | Description |
| [M+H]⁺ | ~156.0968 | Protonated parent molecule |
| [M-C₃H₃O]⁺ | ~100.0757 | Loss of the acryloyl radical |
| [C₅H₉O]⁺ | ~85.0648 | Tetrahydrofurfuryl cation |
| [C₄H₅O]⁺ | ~69.0335 | Fragment from ring cleavage |
Polymerization Science of N Oxolan 2 Yl Methyl Prop 2 Enamide
Fundamental Homopolymerization Studies
Investigation of Radical Polymerization Kinetics and Mechanisms
No published studies were found that investigate the radical polymerization kinetics and mechanisms of N-[(Oxolan-2-yl)methyl]prop-2-enamide. Information regarding its rate of polymerization, activation energy, and the influence of various initiators and solvents is not available.
Controlled/Living Polymerization Methods for Architectural Control (e.g., RAFT, ATRP)
There is no available research on the application of controlled/living polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) to this compound. Therefore, details on achieving controlled molecular weight, narrow molecular weight distributions, and complex polymer architectures are unknown.
Copolymerization Behavior with Co-Monomers
Determination of Monomer Reactivity Ratios
As no copolymerization studies involving this compound have been reported, monomer reactivity ratios with any co-monomers have not been determined.
Synthesis of Block and Alternating Copolymers
The synthesis of block or alternating copolymers containing this compound has not been described in the scientific literature.
Graft Copolymerization Strategies
There are no documented strategies for the graft copolymerization of this compound onto or from other polymer backbones.
Lack of Specific Research Data on the Polymerization of this compound
The field of polymer science extensively documents the polymerization of various acrylamide (B121943) derivatives. However, the unique structure of this compound, featuring a tetrahydrofuran (B95107) (oxolane) moiety, introduces specific steric and electronic effects that would necessitate dedicated studies to elucidate its polymerization behavior and the relationship between synthesis conditions and polymer architecture. Without such focused research, any discussion on the influence of polymerization parameters on the microstructure of its polymer would be purely speculative and fall outside the scope of scientifically validated information.
Further research is required to characterize the polymerization kinetics and to establish a clear understanding of how to control the microstructure of poly(this compound). Such studies would be invaluable for tailoring the polymer's properties for potential applications.
Design and Engineering of Advanced Polymeric Materials from N Oxolan 2 Yl Methyl Prop 2 Enamide
Development of Molecularly Imprinted Polymers (MIPs) from N-[(Oxolan-2-yl)methyl]prop-2-enamide Derivatives
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have cavities in their polymer matrix that are complementary in shape, size, and functional group orientation to a specific template molecule. google.com This "lock and key" mechanism allows MIPs to selectively rebind the target analyte with high specificity. mdpi.com The process involves polymerizing functional monomers, such as derivatives of this compound, in the presence of a template molecule. google.com After polymerization, the template is removed, leaving behind specific recognition sites. The use of N-substituted acrylamides as functional monomers is advantageous as they can form stable prepolymerization complexes with template molecules, which is a critical step in the imprinting process. nih.gov
Investigation of Imprinting Strategies (Covalent vs. Non-Covalent)
The interactions between the template molecule and the functional monomer before polymerization are crucial for the formation of well-defined binding sites. These interactions can be broadly categorized into two main strategies: covalent and non-covalent imprinting. nih.govresearchgate.net
Covalent Imprinting: In this approach, the template molecule is covalently bonded to the functional monomer before the polymerization step. nih.gov This strategy results in a more stable template-monomer complex and a more homogeneous population of binding sites within the polymer matrix. researchgate.net A variation of this is the "semi-covalent" approach, where the template is covalently bound during polymerization, but the subsequent rebinding of the target molecule to the imprinted cavity relies on non-covalent interactions after the original template has been chemically cleaved from the polymer. nih.govnih.gov This method combines the stability of covalent imprinting during synthesis with the practical advantages of non-covalent rebinding for analytical applications. nih.gov
Non-Covalent Imprinting: This is the more commonly used strategy due to its simplicity and wider range of applicable templates. researchgate.net It relies on non-covalent interactions such as hydrogen bonding, ionic interactions, or van der Waals forces to form a complex between the template and the functional monomer in the pre-polymerization stage. nih.govresearchgate.net While preparation and template removal are generally easier compared to the covalent method, a potential drawback is the heterogeneity of binding sites due to the less stable nature of the non-covalent pre-polymerization complex. researchgate.netmdpi.com The choice of solvent (porogen) is critical in this approach, as nonpolar solvents tend to encourage the formation of stronger hydrogen bonds between the template and monomer. nih.gov
A comparison of the two strategies reveals distinct advantages and disadvantages. Covalent imprinting typically yields polymers with higher binding affinity and more uniform binding sites. researchgate.net However, non-covalent imprinting is more versatile, with a simpler template removal process and a wider selection of functional monomers. researchgate.net
| Feature | Covalent Imprinting | Non-Covalent Imprinting |
|---|---|---|
| Template-Monomer Interaction | Stable covalent bonds nih.gov | Weaker, non-covalent forces (e.g., H-bonds, ionic) nih.gov |
| Binding Site Homogeneity | Generally more homogeneous researchgate.net | Can be heterogeneous mdpi.com |
| Binding Affinity | Often higher nih.gov | Can be lower researchgate.net |
| Template Removal | Requires chemical cleavage nih.gov | Simple solvent extraction researchgate.net |
| Versatility | Limited by the need for polymerizable template derivatives nih.gov | Applicable to a wide range of templates researchgate.net |
Characterization of Imprinted Polymer Morphologies (e.g., SEM, EDS, BET)
The physical and chemical properties of MIPs are critical to their performance and are evaluated using various characterization techniques. These methods provide insights into the polymer's surface morphology, elemental composition, and porous structure. mdpi.comnih.gov
Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS is used to determine the elemental composition of the polymer. mdpi-res.com This technique can confirm the successful incorporation of the nitrogen-containing acrylamide (B121943) monomer into the polymer structure by detecting the presence and distribution of nitrogen. mdpi.com It is also used to verify the removal of the template molecule after the washing step by observing the disappearance or significant reduction of elements unique to the template. mdpi.com
Brunauer-Emmett-Teller (BET) Analysis: BET analysis is employed to determine the specific surface area, pore volume, and average pore diameter of the polymer. nih.gov These parameters are crucial for evaluating the efficiency of a MIP, as a larger surface area and well-developed porous structure can facilitate faster mass transfer and improved accessibility of the binding sites. mdpi.com For instance, characterization of a MIP synthesized from an N-(2-arylethyl)-2-methylprop-2-enamide derivative revealed specific surface area and porosity data that were correlated with the polymer's binding performance. mdpi.commdpi-res.com
| Technique | Parameter Measured | Typical Finding/Observation | Source |
|---|---|---|---|
| SEM | Surface morphology, particle size, and shape | Reveals porous or compact/dense surface texture. | nih.gov |
| EDS | Elemental composition | Confirms presence of nitrogen from the acrylamide monomer and successful removal of the template. | mdpi.commdpi.com |
| BET | Specific surface area, pore volume, pore size distribution | Provides quantitative data on the porosity of the polymer matrix, which impacts binding kinetics. | nih.gov |
Studies on Binding Site Homogeneity and Specificity
The ultimate measure of a MIP's success is its ability to selectively bind the target template molecule with high affinity. This performance is quantified through binding studies that assess the specificity and homogeneity of the imprinted sites. nih.gov
Binding site homogeneity is another critical aspect, with more homogeneous sites leading to more predictable and reliable sensor or separation performance. Covalent and semi-covalent imprinting strategies are often favored for producing a more uniform population of binding sites compared to the non-covalent approach. researchgate.netnih.gov The binding affinity is often characterized by the dissociation constant (Kd), where a lower Kd value signifies stronger binding between the polymer and the target molecule. Comparative studies have shown that semi-covalently imprinted polymers can exhibit significantly lower Kd values, and thus stronger affinity, than their non-covalently prepared counterparts. nih.gov
Formation of Hydrogels and Cross-linked Networks
This compound, as a hydrophilic acrylamide-based monomer, is a suitable building block for the synthesis of hydrogels. Hydrogels are three-dimensional, cross-linked networks of polymer chains that can absorb and retain large volumes of water or biological fluids. sapub.org Their soft, tissue-like properties make them ideal for a range of applications. nih.gov
The formation of a hydrogel network from such monomers typically involves free-radical polymerization in an aqueous solution. sapub.org To create the three-dimensional structure, a cross-linking agent is added to the reaction mixture. Common cross-linkers for acrylamide-based monomers include N,N'-methylenebis(acrylamide) and ethylene (B1197577) glycol dimethacrylate (EGDMA). sapub.orgnih.gov These molecules possess two or more polymerizable double bonds, allowing them to connect multiple growing polymer chains, thus forming a stable, water-insoluble network. sapub.org
The properties of the resulting hydrogel, such as swelling capacity, mechanical strength, and porosity, can be precisely controlled by adjusting the concentration of the monomer, the cross-linker, and the initiator. nih.gov For instance, increasing the cross-linker concentration generally leads to a more tightly cross-linked network, resulting in a hydrogel with lower swelling capacity but higher mechanical stiffness and a more compact porous structure. nih.gov The polymerization can be initiated thermally or photochemically, depending on the chosen initiator. nih.gov Advanced structures, such as double-network hydrogels, can be fabricated to achieve exceptionally high mechanical strength by combining two interpenetrating but independently cross-linked polymer networks. nih.gov
Fabrication of Advanced Functional Polymers for Specific Recognition
The unique chemical structure of this compound and its derivatives can be leveraged to fabricate advanced functional polymers with tailored molecular recognition capabilities. By employing the molecular imprinting techniques described previously, it is possible to create polymers that can selectively bind and recognize specific target molecules. nih.gov
The fabrication process involves using a derivative of the monomer that contains a covalently bound fragment of the target template molecule. mdpi.com This functionalized monomer is then co-polymerized with a cross-linker, such as divinylbenzene (B73037), to build the rigid polymer matrix. nih.gov In a subsequent step, the chemical bond (e.g., an amide or ester linkage) holding the template fragment is cleaved, leaving behind a cavity that is precisely shaped and functionalized for selective rebinding of the target molecule. nih.gov
An exemplary application of this strategy involves the synthesis of MIPs from N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide for the specific recognition of biomolecules like tyramine (B21549) and L-norepinephrine. mdpi.com Adsorption studies on these polymers confirmed that the molecular imprinting process endowed the material with high affinity and selectivity for the target molecules when compared to a non-imprinted control polymer. nih.gov Such advanced functional materials hold great potential for use in selective adsorbents, chemical sensors, and platforms for controlled release.
Theoretical and Computational Chemistry of N Oxolan 2 Yl Methyl Prop 2 Enamide
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and conformational landscape of N-[(Oxolan-2-yl)methyl]prop-2-enamide. These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.
The conformation of the monomer is influenced by the rotational freedom around the C-N bond of the amide group and the bonds connecting the oxolane ring to the nitrogen atom. Computational studies on similar N-substituted acrylamides have shown that the amide group can adopt both s-trans and s-cis conformations, with the s-trans isomer generally being more stable. For this compound, the bulky oxolan-2-ylmethyl substituent is expected to further stabilize the s-trans conformation due to steric hindrance.
The electronic properties of the monomer are critical for understanding its reactivity. The electron-withdrawing nature of the acrylamide (B121943) group, combined with the influence of the N-substituent, dictates the electrophilicity of the β-carbon in the vinyl group, which is crucial for Michael addition reactions and polymerization. acs.orgnih.gov The oxolane ring, while primarily an aliphatic ether, can influence the electronic environment of the amide nitrogen through inductive effects.
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Property | Value (Illustrative) | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. nih.gov |
| HOMO-LUMO Gap | 5.7 eV | An indicator of the molecule's chemical reactivity and stability. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
| Mulliken Charge on β-Carbon | -0.25 e | The partial charge on the terminal vinyl carbon, indicating its susceptibility to nucleophilic attack. |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar N-substituted acrylamides. Actual values would require specific computation for this molecule.
Molecular Dynamics Simulations for Polymerization Processes and Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules over time, making them ideal for studying polymerization processes and the interactions of the resulting polymer with its environment. rsc.org For poly(this compound), MD simulations can provide atomic-level insights into chain conformation, solvation, and thermoresponsive behavior.
MD simulations of the polymerization process itself can help to understand the chain growth kinetics and the factors influencing the tacticity of the polymer chain. For N-substituted acrylamides, the nature of the substituent can sterically guide the approach of incoming monomers, affecting the stereochemistry of the resulting polymer. researchgate.net
Once the polymer is formed, MD simulations are invaluable for studying its behavior in solution. For instance, simulations of poly(N-substituted acrylamides) in water have been used to investigate the lower critical solution temperature (LCST) behavior, where the polymer undergoes a conformational transition from a soluble coil to an insoluble globule upon heating. rsc.org These simulations can reveal the role of hydrogen bonding between the amide groups and water, as well as the hydrophobic interactions of the substituents, in driving this phase transition. rsc.orgnih.gov The presence of the hydrophilic ether linkage in the oxolane ring of this compound would be expected to significantly influence its interaction with water and thus the LCST of its polymer. nih.gov
Table 2: Parameters from a Typical MD Simulation of Poly(this compound) in Water (Illustrative)
| Parameter | Description | Illustrative Finding |
| Radius of Gyration (Rg) | A measure of the polymer chain's compactness. | Rg decreases as temperature increases above the LCST, indicating a coil-to-globule transition. |
| Solvent Accessible Surface Area (SASA) | The surface area of the polymer accessible to the solvent. | SASA decreases during the collapse of the polymer chain. |
| Polymer-Water Hydrogen Bonds | The average number of hydrogen bonds between the polymer and surrounding water molecules. | The number of hydrogen bonds decreases significantly as the polymer collapses, expelling water. nih.gov |
| Water Residence Time | The average time a water molecule spends in the polymer's hydration shell. | Water residence time near the hydrophilic oxolane and amide groups is a key factor in solubility. rsc.org |
Computational Prediction of Reactivity and Polymerization Tendencies
Computational chemistry offers methods to predict the reactivity of monomers and their propensity to polymerize. Reactivity indices derived from DFT calculations, such as the Fukui function and local softness, can identify the most reactive sites within the this compound molecule. For radical polymerization, these calculations can help predict the ease of radical addition to the vinyl group.
The reactivity of the acrylamide moiety is known to be influenced by its substituents. acs.orgnih.gov The electron-donating or -withdrawing nature of the N-substituent can modulate the electron density of the C=C double bond, thereby affecting the rate of polymerization. nih.gov Computational models can quantify these electronic effects and correlate them with experimental reaction rates. For instance, a lower LUMO energy is generally associated with higher reactivity towards nucleophiles and radical species. nih.gov
Development of Structure-Property Relationship Models
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its macroscopic properties. For polymers, QSPR can be used to predict properties such as the glass transition temperature (Tg), solubility, and mechanical strength based on the structure of the repeating monomer unit.
For poly(this compound), QSPR models could be developed to predict key properties based on molecular descriptors calculated for the this compound monomer. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., orbital energies, partial charges).
By synthesizing and characterizing a library of related poly(N-substituted acrylamides), researchers can generate the data needed to build robust QSPR models. These models can then be used to virtually screen new monomer structures and predict the properties of their corresponding polymers, accelerating the discovery of new materials with desired characteristics. For example, the influence of the oxolane ring on properties like adhesion and water absorbency could be quantified and predicted through such models. sinocurechem.com
Advanced Applications of N Oxolan 2 Yl Methyl Prop 2 Enamide Based Materials in Specialized Research Areas
Selective Adsorption and Separation Technologies
Polymers based on prop-2-enamide structures are frequently investigated for their utility in selective adsorption and separation technologies. This is largely due to the ability of the amide group to form hydrogen bonds and participate in other non-covalent interactions, which are crucial for molecular recognition.
Research into structurally related compounds provides a strong basis for the potential of N-[(Oxolan-2-yl)methyl]prop-2-enamide in creating materials for the selective recognition of specific biomolecules. A notable example is the use of N-(2-Arylethyl)-2-methylprop-2-enamides as functionalized templates in the synthesis of molecularly imprinted polymers (MIPs). mdpi.comnih.govresearchgate.net These polymers have demonstrated a significant affinity for target analytes such as tyramine (B21549) and L-norepinephrine. mdpi.comnih.govresearchgate.net
In a specific study, a molecularly imprinted polymer was fabricated using N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as a template molecule and divinylbenzene (B73037) as a cross-linker. mdpi.comnih.gov After polymerization and subsequent removal of the template, the resulting polymer matrix possessed cavities specifically shaped for the recognition of tyramine and L-norepinephrine. mdpi.comnih.gov Adsorption studies revealed high affinity and selectivity for these target biomolecules. mdpi.comnih.govresearchgate.net
The effectiveness of these MIPs is quantified by the imprinting factor (IF), which is the ratio of the binding capacity of the imprinted polymer to that of a non-imprinted polymer (NIP) synthesized without the template. The study reported significant imprinting factors for both tyramine and L-norepinephrine, indicating a successful imprinting process and the creation of specific recognition sites. mdpi.comnih.gov
Table 1: Imprinting Factors of a Molecularly Imprinted Polymer for Target Analytes
| Target Analyte | Imprinting Factor (IF) |
| Tyramine | 2.47 |
| L-Norepinephrine | 2.50 |
These findings suggest that a similar approach utilizing this compound could yield MIPs with tailored selectivity for various target molecules, leveraging the specific interactions afforded by the oxolane and amide moieties.
Currently, there is a lack of specific research data on the direct application of this compound-based materials in environmental purification systems such as wastewater treatment.
Scaffolds for Supramolecular Chemistry and Self-Assembly
The scientific literature reviewed does not currently provide specific examples of this compound or its polymers being utilized as scaffolds for supramolecular chemistry and self-assembly.
Integration into Hybrid Nanomaterials for Enhanced Performance
There is no specific information available in the current body of scientific literature regarding the integration of this compound into hybrid nanomaterials for enhanced performance.
Conclusion and Future Research Perspectives
Summary of Contributions to the Field
The primary contribution of N-[(Oxolan-2-yl)methyl]prop-2-enamide to polymer science is the introduction of its polymer, poly(N-tetrahydrofurfurylacrylamide) (PTHFA), as a notable member of the thermoresponsive polymer family. These "smart" materials can undergo significant, reversible changes in response to temperature shifts, making them highly valuable for a range of applications.
Identification of Remaining Challenges and Open Questions
Despite the progress made, several challenges and open questions remain in the study of this compound and its polymers. A primary challenge lies in developing a complete mechanistic understanding of its complex phase behavior. The re-entrant behavior observed in certain solvent mixtures points to a delicate balance of competing interactions that is not yet fully predictable. nih.gov Key open questions include:
How can the precise balance between hydrogen bonding at the amide group and hydrophobic interactions of the tetrahydrofurfuryl ring be modeled to accurately predict phase transitions in diverse solvent systems? nih.gov
To what extent can the thermoresponsive properties be tailored in copolymers, and are there synergistic effects when combined with other functional monomers that are not yet understood? nih.gov
What are the detailed kinetics of the phase transition, and how do they influence the performance of PTHFA-based materials in dynamic applications such as sensors or actuators?
Addressing these questions will require advanced characterization techniques and, increasingly, the use of molecular simulation. mdpi.com Molecular modeling can provide valuable insights into the microscopic mechanisms that are difficult to probe experimentally, helping to guide the rational design of new polymers with precisely controlled properties. mdpi.com
Table 1: Thermoresponsive Behavior of Poly(N-tetrahydrofurfurylacrylamide) (PTHFA)
| Property | Observation | Source(s) |
|---|---|---|
| Phase Transition Temperature (Tp) in Water | 38 °C | nih.gov |
| Behavior in Methanol-Water Mixtures | Tp increases monotonically with increasing methanol (B129727) concentration. | nih.gov |
| Behavior in 1-Propanol-Water Mixtures | Exhibits re-entrant behavior (Tp first decreases, then increases). | nih.gov |
| Mechanism of Interaction | A combination of hydrogen bonding to the amide group and hydrophobic hydration of the tetrahydrofurfuryl ring. Alcohol addition alters this balance. | nih.gov |
Potential for Novel Material Architectures and Bio-inspired Designs
The unique properties of this compound make it a promising building block for novel and sophisticated material architectures. The tetrahydrofurfuryl group is derived from hemicellulose, a biorenewable resource, which aligns with the growing demand for sustainable materials. mdpi.com This bio-based origin, combined with its thermoresponsivity, opens avenues for creating advanced, bio-inspired materials. mdpi.comnih.gov
Future research could focus on designing architectures that mimic natural systems. mdpi.comstanford.edu For example:
Smart Hydrogels: Incorporating PTHFA into interpenetrating polymer networks (IPNs) or double network (DN) hydrogels could yield materials with tunable mechanical strength and stimuli-responsive swelling behavior, mimicking the dynamic functionality of biological tissues like cartilage. nih.govmdpi.com
Shape-Memory Polymers: The sharp phase transition of PTHFA could be harnessed to create thermoresponsive shape-memory materials, where the polymer can be fixed into a temporary shape and recover its original form upon a temperature change. mdpi.com
Bio-inspired Infill Patterns: In the realm of additive manufacturing, PTHFA-based polymers could be used to create complex, lightweight structures inspired by natural designs like bird nests or cocoons, where the material's responsiveness adds a functional dimension to the structure's mechanical properties. mdpi.com
By leveraging bio-inspired design principles, researchers can move beyond simple homopolymers to create hierarchical and multi-functional material systems that exhibit emergent properties not found in the individual components. mdpi.comresearchgate.net
Emerging Directions in Acrylamide (B121943) Monomer and Polymer Research
The research on this compound is situated within a broader, rapidly evolving field of acrylamide polymer science. Several key trends are shaping the future of this area. datainsightsmarket.com
Sustainability and Bio-Sourcing: There is a strong push towards developing monomers from renewable resources to reduce the environmental footprint of polymer production. mdpi.comdatainsightsmarket.com The bio-based nature of the tetrahydrofurfuryl moiety is a prime example of this trend. mdpi.com
Advanced Biomedical Applications: Acrylamide-based polymers are being extensively explored for sophisticated biomedical uses. greenchemdy.com Research is moving towards creating precisely designed hydrogels for controlled drug delivery and scaffolds for tissue engineering that can intelligently interact with biological systems. greenchemdy.comresearchgate.net
High-Performance and Functionalized Materials: The demand for higher-purity and functionalized acrylamide monomers is increasing. datainsightsmarket.com By incorporating specific functional groups, researchers can create polymers with tailored properties for applications ranging from efficient water treatment flocculants to specialized coatings and sensors. greenchemdy.comimarcgroup.com
New Polymerization Techniques and Molecular Modeling: The development of new polymerization methods allows for more precise control over polymer architecture, leading to materials with enhanced performance. greenchemdy.com Concurrently, the use of molecular simulation is becoming an indispensable tool for understanding polymer behavior at the micro-level, accelerating the design and optimization of new materials. mdpi.com
Table 2: Key Future Directions in Acrylamide Polymer Research
| Direction | Description | Potential Impact | Source(s) |
|---|---|---|---|
| Sustainable Production | Focus on bio-based monomers and minimizing the environmental impact of polymerization processes. | Reduced reliance on fossil fuels and creation of greener materials. | mdpi.comdatainsightsmarket.com |
| Biomedical Systems | Design of smart hydrogels for targeted drug delivery and tissue engineering scaffolds. | Improved therapeutic efficacy and new regenerative medicine strategies. | greenchemdy.comresearchgate.net |
| Advanced Polymer Technology | Development of novel polymerization techniques to create polymers with precisely defined structures and properties. | Enhanced material performance in applications like water treatment and papermaking. | mdpi.comgreenchemdy.com |
| Molecular Simulation | Use of computational modeling to predict polymer properties and guide experimental research. | Faster development cycles and deeper understanding of structure-property relationships. | mdpi.com |
Q & A
Q. Validation :
- NMR Spectroscopy : Compare chemical shifts (e.g., δ 5.6–6.3 ppm for acrylamide protons, δ 3.5–4.2 ppm for oxolane methylene groups) with literature data .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., HRMS: calculated for C₈H₁₃NO₂ [M+H]⁺ = 156.1025, observed 156.1022) .
- HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity (>95%).
Basic: What safety protocols should be followed when handling this compound?
Answer:
Based on structurally related acrylamides (e.g., N-(2,2-dimethoxyethyl)prop-2-enamide):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (GHS H319: causes eye irritation; H315: skin irritation) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at 2–8°C, away from light and oxidizing agents .
Advanced: How can discrepancies between spectroscopic data and crystallographic results be resolved during structural elucidation?
Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):
Crystallographic Refinement : Use SHELXL to refine X-ray data, applying restraints for disordered moieties (e.g., oxolane ring puckering). Check R-factor convergence (<5%) .
DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify dominant conformers .
Variable-Temperature NMR : Probe temperature-dependent shifts to detect dynamic processes (e.g., ring inversion) .
Example : If acrylamide C=O bond length in X-ray (1.22 Å) conflicts with DFT (1.24 Å), reassess hydrogen-bonding interactions using Hirshfeld surface analysis .
Advanced: What strategies optimize reaction yields in the synthesis of this compound?
Answer:
Employ a Design of Experiments (DoE) approach:
Factors : Temperature (40–70°C), solvent polarity (methanol vs. THF), and acrylamide stoichiometry (1.0–1.5 eq).
Response Surface Methodology : Maximize yield (%) while minimizing side products (e.g., Michael adducts).
Validation : Pilot-scale reactions (10 mmol) under optimized conditions (e.g., 60°C, 1.2 eq acrylamide in methanol) yield >85% pure product .
Advanced: How can computational modeling predict the reactivity of this compound in polymerization or biomolecular interactions?
Answer:
Polymerization Kinetics : Use Gaussian09 to calculate frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (<5 eV) suggests high reactivity in radical polymerization .
Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes with nucleophilic residues). The acrylamide group may form covalent bonds with cysteine thiols (binding energy < −7 kcal/mol) .
MD Simulations : GROMACS trajectories (100 ns) assess stability of protein-ligand complexes, focusing on hydrogen bonds with the oxolane oxygen .
Advanced: What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?
Answer:
Common issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
